molecular formula C18H21FN2O3S B2629837 2-(2-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946272-60-2

2-(2-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B2629837
CAS No.: 946272-60-2
M. Wt: 364.44
InChI Key: NPSXTVBVMFZRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic compound characterized by the presence of a fluorophenoxy group, a morpholino group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the 2-fluorophenoxy intermediate.

    Introduction of the Morpholino Group: The intermediate is then reacted with a morpholine derivative under controlled conditions to introduce the morpholino group.

    Attachment of the Thiophene Ring: The final step involves the coupling of the morpholino intermediate with a thiophene derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
  • 2-(2-bromophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide
  • 2-(2-iodophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-fluorophenoxy)-N-(2-morpholino-2-(thiophen-3-yl)ethyl)acetamide may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, stability, and interaction with biological targets. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c19-15-3-1-2-4-17(15)24-12-18(22)20-11-16(14-5-10-25-13-14)21-6-8-23-9-7-21/h1-5,10,13,16H,6-9,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSXTVBVMFZRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC=CC=C2F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.